

Application Note: Quantitative Determination of Auriculasin in Plasma using HPLC-MS/MS

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Compound of Interest		
Compound Name:	Auriculasin	
Cat. No.:	B157482	Get Quote

Abstract

This application note describes a sensitive and selective HPLC-MS/MS method for the quantitative analysis of **Auriculasin** in plasma samples. **Auriculasin**, a prenylated isoflavone with potential anticancer and anti-inflammatory properties, is an inhibitor of key signaling pathways including PI3K/AKT/mTOR, VEGFR2, and MAPK. The method utilizes a simple protein precipitation for sample preparation followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of **Auriculasin** in preclinical and clinical research.

Introduction

Auriculasin is a bioactive flavonoid found in various plant species, including Maclura pomifera and Flemingia macrophylla[1][2]. It has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in oncology[1]. **Auriculasin** has been shown to inhibit several critical signaling pathways involved in cell proliferation, angiogenesis, and survival, such as the PI3K/AKT/mTOR, VEGFR2, and MAPK pathways.

Given its therapeutic potential, a robust and sensitive analytical method is crucial for the quantitative determination of **Auriculasin** in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a detailed protocol for an HPLC-MS/MS method for the reliable quantification of **Auriculasin** in plasma.



ExperimentalMaterials and Reagents

- Auriculasin reference standard (>98% purity)
- Internal Standard (IS), e.g., Genistein
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Control plasma (human, rat, or mouse)

Sample Preparation

A protein precipitation method is employed for the extraction of **Auriculasin** from plasma samples.

- To 100 μL of plasma in a microcentrifuge tube, add 10 μL of Internal Standard working solution.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Vortex for 30 seconds and transfer to an HPLC vial for analysis.



HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

HPLC Conditions:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.3 mL/min
Gradient	20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Injection Volume	5 μL
Column Temperature	40°C

Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	Optimized for the specific instrument



MRM Transitions:

Based on the structure of **Auriculasin** (C25H24O6, MW: 420.45), the protonated molecule [M+H]+ at m/z 421.16 is selected as the precursor ion. The fragmentation of the prenyl group is a characteristic feature for this class of compounds[3][4]. Therefore, the following transitions are proposed for quantification and confirmation:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Use
Auriculasin	421.16	365.10	25	Quantifier
Auriculasin	421.16	205.05	35	Qualifier
Genistein (IS)	271.06	153.02	30	Quantifier

Results and Discussion Method Validation

The developed method should be validated according to regulatory guidelines. The following parameters are expected for this assay.

Parameter	Expected Result
Linearity (r²)	> 0.99
Range	1 - 1000 ng/mL
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Accuracy	85 - 115%
Precision (%RSD)	< 15%
Recovery	> 80%
Matrix Effect	Within acceptable limits (e.g., 85-115%)



Application

This method can be applied to pharmacokinetic studies of **Auriculasin**. Based on data from structurally similar isoflavones, after oral administration, **Auriculasin** is expected to be absorbed and reach maximum plasma concentrations (Cmax) within a few hours, with a half-life (t1/2) ranging from 6 to 10 hours[2][5][6][7]. The presented HPLC-MS/MS method is sufficiently sensitive to monitor the plasma concentration of **Auriculasin** over time to accurately determine these pharmacokinetic parameters.

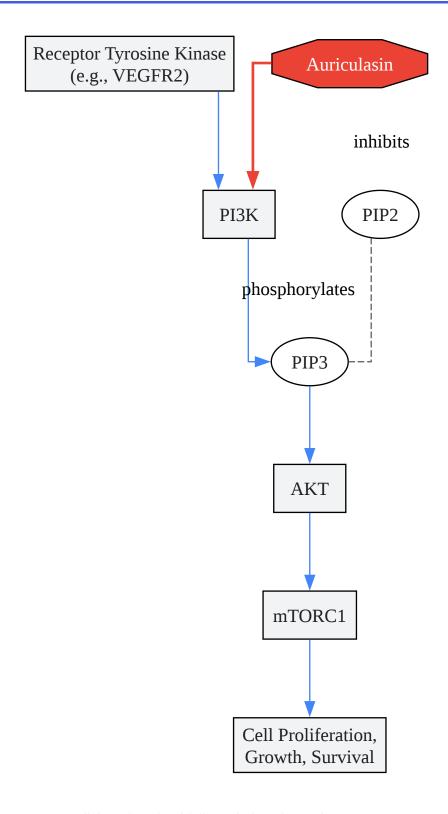
Visualizations



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Caption: Experimental workflow for **Auriculasin** quantification.





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Caption: PI3K/AKT/mTOR pathway with **Auriculasin** inhibition.

Conclusion



The HPLC-MS/MS method described in this application note provides a robust, sensitive, and selective tool for the quantification of **Auriculasin** in plasma. This method is well-suited for supporting drug development and research activities involving this promising therapeutic compound. The simple sample preparation and short run time allow for high-throughput analysis, making it a valuable asset for researchers in the fields of pharmacology, toxicology, and clinical research.

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